Isomangiferin
Overview
Description
Isomangiferin is a natural product reported to have antiviral activity . It is a glucosylxanthone, a molecule that is a glucoside of norathyriol . It was first isolated from the leaves and bark of Mangifera indica (the mango tree) .
Synthesis Analysis
The synthesis of Isomangiferin has been achieved in several chemical studies . These studies suggest possible synthetic strategies to alter its chemical structure for the development of structure-activity relationship (SAR) information .Molecular Structure Analysis
Isomangiferin belongs to the Xanthone family. Its structure allows it to engage with a variety of pharmacological targets . The symmetric linked core of xanthones has a heterogeneous biogenetic background .Chemical Reactions Analysis
The chemical structure of Isomangiferin allows it to exhibit a wide range of biological properties and possess remarkable stability toward both enzymatic and chemical hydrolysis . Various techniques have been devised to increase its bioavailability, including salification, acylation, methylation, cinnamoylation, acetylation, benzylation, alkylation, esterification, and phospholipidation .Physical And Chemical Properties Analysis
Isomangiferin has a redox active aromatic system and has antioxidant properties . More detailed physical and chemical properties can be found in the Certificate of Analysis .Scientific Research Applications
Renal Protection in Diabetes
Isomangiferin has demonstrated protective effects against renal injury in diabetic mice by inhibiting inflammation. It improved lipid profiles, glucose tolerance, and reduced inflammatory cytokines in a diabetic mouse model. The study highlighted the role of isomangiferin in inhibiting HMGB1/NLRP3/NF-κB signaling pathways in the kidneys of diabetic mice (Yue et al., 2020).
Synthesis of Isomangiferin
Research into the synthesis of mangiferin, isomangiferin, and homomangiferin has been conducted to explore their wide spectrum of pharmacological effects. This includes a concise synthesis process featuring C-glycosylation of a xanthone derivative (Wu et al., 2010).
Antiviral Properties
Isomangiferin has been shown to exhibit antiviral effects against herpes simplex virus type I, potentially exceeding the effectiveness of control drugs like acyclovir and idoxuridine. This suggests its potential as an antiviral agent (Zheng & Lu, 1990).
Presence in Hypericum Species
A study found mangiferin and isomangiferin in several species of the Hypericum genus, indicating their distribution across a wide range of plant species. These substances were identified as minor components in most investigated species (Kitanov & Nedialkov, 1998).
Breast Cancer Inhibition
Isomangiferin has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase, demonstrating the ability to suppress breast cancer growth, metastasis, and angiogenesis. It showed effectiveness in inhibiting cancer cell proliferation, migration, invasion, and adhesion in vitro and suppressed tumor growth in vivo (Wang et al., 2018).
Pharmacokinetics in Rats
Research has been conducted on the development and validation of methods for determining isomangiferin in rat plasma, facilitating the understanding of its pharmacokinetics and metabolism (Sun et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3,6,7-tetrahydroxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O11/c20-4-11-15(26)16(27)17(28)19(30-11)13-9(24)2-8(23)12-14(25)5-1-6(21)7(22)3-10(5)29-18(12)13/h1-3,11,15-17,19-24,26-28H,4H2/t11-,15-,16+,17-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYBOKJASDEORM-HBVDJMOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)OC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1O)O)OC3=C(C2=O)C(=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179435 | |
Record name | Isomangiferin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isomangiferin | |
CAS RN |
24699-16-9 | |
Record name | Isomangiferin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24699-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isomangiferin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024699169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isomangiferin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOMANGIFERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ747C4BW7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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